molecular formula C11H18O2 B8728947 Methyl 1-allylcyclohexanecarboxylate

Methyl 1-allylcyclohexanecarboxylate

Cat. No.: B8728947
M. Wt: 182.26 g/mol
InChI Key: DZFKBJNRZHSHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-allylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h3H,1,4-9H2,2H3

InChI Key

DZFKBJNRZHSHSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (10 mL, 72 mmol) in tetrahydrofuran (100 mL) pre-cooled to −69° C. was added a 2.5 M solution of n-butyllithium in hexanes (29 mL, 72 mmol) dropwise. Following addition, the reaction mixture was warmed to 0° C. for 30 min and then re-cooled to −70° C. To the mixture was added a solution of methyl cyclohexane carboxylate (8.9 mL, 60 mmol) in tetrahydrofuran (30 mL) dropwise. After stirring for 30 min, a solution of allyl iodide (7.2 mL, 78 mmol) in HMPA (5 mL) was added dropwise. The cooling bath was removed to allow the mixture to warm to 20° C. After 1.5 h, the reaction mixture was poured into H2O (200 mL). The two layers were separated and the aqueous layer was extracted with Et2O (100 mL). The organic solutions were combined and dried over K2CO3, filtered and concentrated to afford 11 g of the title compound as an oil.
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10 mL
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reactant
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100 mL
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solution
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[Compound]
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hexanes
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29 mL
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reactant
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8.9 mL
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reactant
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30 mL
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solvent
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7.2 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl cyclohexylcarboxylate (1.42 g) and allyl bromide (3.02 g) in N,N-dimethylformamide (20 mL) was added potassium tert-butoxide (1.68 g, 15.0 mmol) under ice cooling. The solution was stirred at room temperature for 16 hours, at 50° C. for 8 hours and further at room temperature for 64 hours. Water and 3N hydrochloric acid were then added to the solution, and it was extracted with diethyl ether. The extract was washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=97:3) to give the title compound (340 mg).
Quantity
1.42 g
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reactant
Reaction Step One
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3.02 g
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reactant
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1.68 g
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reactant
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20 mL
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